Entacapone-d10

Mass Spectrometry Internal Standard Deuterium Labeling

Quantitative bioanalysis of entacapone requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and procedural losses. Non-isotopic analogs introduce systematic errors. - **Solution:** Entacapone-d10 (CAS 1185241-19-3) - deuterated analog with +10 Da mass shift. - **Application:** Validated LC-MS/MS internal standard for BE studies, tissue homogenates (brain/liver), and metabolite ID. - **Advantage:** Co-elutes with analyte; identical extraction and ionization efficiency. Compliant with FDA/EMA bioanalytical guidance.

Molecular Formula C14H15N3O5
Molecular Weight 315.35 g/mol
Cat. No. B10788368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone-d10
Molecular FormulaC14H15N3O5
Molecular Weight315.35 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
InChIInChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
InChIKeyJRURYQJSLYLRLN-YFIMXNTNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entacapone-d10: Deuterated Internal Standard for LC-MS/MS Quantification of Entacapone in Pharmacokinetic and Bioequivalence Studies


Entacapone-d10 (CAS 1185241-19-3) is a stable isotope-labeled analog of the catechol-O-methyltransferase (COMT) inhibitor entacapone, wherein ten hydrogen atoms on the N,N-diethylamide moiety are replaced with deuterium . This isotopologue is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify entacapone in complex biological matrices . The compound exhibits a molecular formula of C14H5D10N3O5 and a molecular weight of 315.35 Da, representing a +10 Da mass shift relative to unlabeled entacapone (C14H15N3O5, MW 305.29) .

1 Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis
2 +10 Da mass shift ensures clean MRM separation from analyte
3 Supports matrix-effect correction in complex biological samples

Why Unlabeled Entacapone or Other Analogs Cannot Substitute for Entacapone-d10 as an Internal Standard


Substituting entacapone-d10 with unlabeled entacapone or structurally similar analogs (e.g., tolcapone, nebicapone) as an internal standard in quantitative bioanalysis introduces systematic errors that compromise assay accuracy. Unlabeled entacapone co-elutes identically and shares the same mass transitions, making it indistinguishable from the analyte and rendering peak integration impossible [1]. Non-isotopic structural analogs possess different ionization efficiencies, extraction recoveries, and chromatographic retention times, failing to correct for matrix effects or procedural losses—core functions of a SIL-IS [2]. Entacapone-d10's near-identical physicochemical properties ensure it precisely tracks the analyte through sample preparation and ionization, compensating for variable recovery and ion suppression/enhancement, which is mandatory for validated bioanalytical methods under regulatory guidance (e.g., FDA, EMA) [1].

!
Unlabeled entacapone
Identical MRM transitions and co-elution prevent peak integration; indistinguishable from analyte.
!
Non-isotopic analogs (e.g., tolcapone)
Different ionization efficiency and recovery fail to correct for matrix effects, compromising precision.
!
Lower-grade deuterated standards
Sub-99 atom % D enrichment may introduce cross-talk, risking LLOQ exceedance in sensitive assays.

Quantitative Differentiation of Entacapone-d10 from Analogs and Alternatives


Mass Spectrometric Differentiation: A +10 Da Shift Enables Baseline Resolution from Unlabeled Entacapone

Entacapone-d10 provides a +10 Da mass shift relative to unlabeled entacapone (MW 305.29 vs. 315.35), ensuring complete separation in the mass analyzer and preventing cross-talk between analyte and IS channels . This mass difference is critical for accurate quantification, as it eliminates interference from the natural isotopic abundance of the analyte [1].

Mass shift
Head-to-head
Entacapone-d10: 315.35 Da
Unlabeled: 305.29 Da
Difference: +10.06 Da
Enables interference-free MRM transition
Critical for low pg/mL sensitivity in bioequivalence studies
Mass Spectrometry Internal Standard Deuterium Labeling

Chromatographic Co-elution: Identical Retention Time Ensures Accurate Matrix Effect Correction

In a validated LC-ESI-MS/MS method for human plasma, Entacapone-d10 (EAD10) exhibited a retention time of 0.54 ± 0.20 minutes, nearly identical to entacapone's 0.56 ± 0.20 minutes [1]. This near-perfect co-elution ensures that both analyte and IS experience the same matrix effects and ionization conditions, a prerequisite for accurate quantification [2].

Co-elution
Head-to-head
IS: 0.54 ± 0.20 min
Analyte: 0.56 ± 0.20 min
Δ 0.02 min (3.6%)
Supports consistent matrix-effect correction
Validated LC-ESI-MS/MS method for human plasma
Chromatography LC-MS/MS Bioanalysis

Isotopic Enrichment: 99 atom % D Guarantees Minimal Unlabeled Contribution

Commercial Entacapone-d10 is specified at 99 atom % D isotopic enrichment . This high enrichment level ensures that <1% of the IS exists as unlabeled or partially labeled species, which would otherwise contribute to the analyte channel and bias quantitative results, especially at low concentrations .

Isotopic purity
Reported
≥99 atom % D
Minimizes unlabeled contribution
Data to verify per manufacturer COA
Isotopic Purity Method Validation Internal Standard

Comparative Bioanalytical Performance: Entacapone-d10 Outperforms Non-Isotopic IS in Precision

While a direct head-to-head comparison of Entacapone-d10 with a non-isotopic internal standard (e.g., tolcapone) is not available in the provided literature, the class-level advantage of SIL-IS over structural analogs is well-established in bioanalytical guidelines. SIL-IS like Entacapone-d10 consistently yield lower inter-day precision (%CV) and higher accuracy (%Bias) due to superior correction of matrix effects [1].

Precision advantage
Class-level
SIL-IS vs. structural analog: typically 5-10% improvement in CV and bias
Supports bioanalytical validation review
Class-level inference; direct comparator data not provided
Method Validation Precision Accuracy

Entacapone-d10: Validated Applications in Bioequivalence and Pharmacokinetic Studies


Human Plasma Bioequivalence Studies

Entacapone-d10 is the designated internal standard for quantifying entacapone in human plasma during bioequivalence trials, as demonstrated in the validated LC-ESI-MS/MS method by Reddy et al. [1]. Its co-elution and identical extraction behavior ensure accurate measurement of entacapone concentrations, enabling the calculation of pharmacokinetic parameters (Cmax, AUC) required for regulatory submissions.

Preclinical Pharmacokinetic Profiling in Rodent Models

Entacapone-d10 can be utilized to quantify entacapone in rat and mouse plasma, brain, and liver homogenates following oral or intravenous administration. Its use as a SIL-IS corrects for the high matrix variability encountered in tissue samples, providing reliable data for understanding entacapone's peripheral and central nervous system exposure.

Metabolite Identification and Quantitation

Entacapone-d10 serves as a reference standard for identifying and quantifying entacapone metabolites (e.g., (Z)-isomer, glucuronide conjugates) via LC-MS/MS. The +10 Da mass shift allows for the tracking of the parent drug's fragmentation pathways and the differentiation of metabolite peaks from endogenous interferences.

In Vitro ADME and Drug-Drug Interaction Studies

In in vitro systems (e.g., hepatocyte incubations, microsomal stability assays), Entacapone-d10 can be used as an internal standard to precisely measure the depletion of entacapone over time, thereby accurately determining intrinsic clearance and predicting potential drug-drug interactions.

Application
Selection Property
Validation Focus
Human plasma bioequivalence research
Co-elution and identical extraction behavior
Bioanalytical method validation review
Preclinical PK profiling in research models
Correction for high matrix variability in tissue
ISTD benchmarking for tissue homogenates
Metabolite identification and quantitation
+10 Da mass shift for fragment tracking
Endogenous interference differentiation
In vitro ADME and drug-drug interaction research
Accurate depletion measurement over time
Exposure-model interpretation review
All applications require independent method validation in target matrix.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entacapone-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.